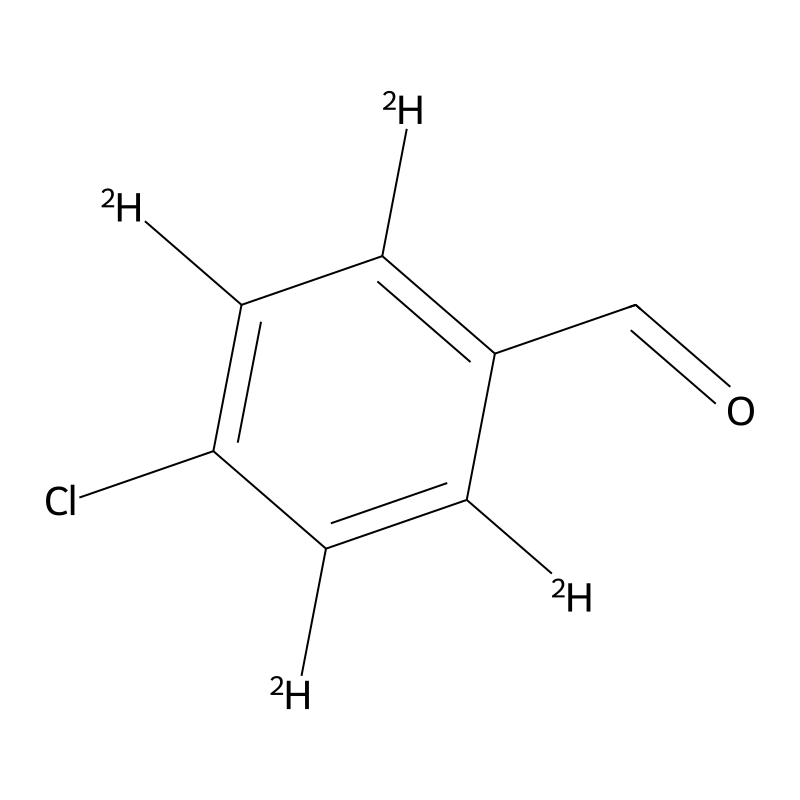

4-Chlorobenzaldehyde-2,3,5,6-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

-Chlorobenzaldehyde-2,3,5,6-d4 (also known as deuterated 4-chlorobenzaldehyde) is a specific isotopically labeled molecule used in various scientific research applications. It differs from the standard 4-chlorobenzaldehyde by the presence of four deuterium atoms (atoms of hydrogen where the nucleus contains one neutron and one proton) at specific positions in the molecule, denoted by the "-d4" suffix.

Applications in Research

Several scientific research applications utilize 4-Chlorobenzaldehyde-2,3,5,6-d4, including:

NMR Spectroscopy

Due to the distinct properties of deuterium compared to hydrogen, 4-Chlorobenzaldehyde-2,3,5,6-d4 is employed in Nuclear Magnetic Resonance (NMR) spectroscopy. The specific deuterium labeling simplifies the NMR spectrum by reducing signal overlap, allowing researchers to better understand the structure and dynamics of molecules. Source: Applications of Deuterated Solvents in NMR Spectroscopy_ Deuterated_Solvents_in_NMR_Spectroscopy

Isotopic Tracing

The incorporation of deuterium atoms allows scientists to track the movement and transformation of 4-Chlorobenzaldehyde-2,3,5,6-d4 within a system. This technique, known as isotopic tracing, is valuable in studying reaction mechanisms, metabolic pathways, and other processes. Source: Isotopic Tracers in Metabolic Research:

Synthesis of Deuterated Compounds

4-Chlorobenzaldehyde-2,3,5,6-d4 can serve as a starting material for the synthesis of other deuterated compounds. These compounds possess altered properties compared to their non-deuterated counterparts and find applications in various fields, including drug discovery and material science. Source: Isotopic Labeling in Medicinal Chemistry:

4-Chlorobenzaldehyde-2,3,5,6-d4 is a deuterated derivative of 4-chlorobenzaldehyde, an organic compound with the molecular formula C₇H₅ClO. The presence of deuterium (D) atoms instead of hydrogen (H) in the positions 2, 3, 5, and 6 of the benzene ring alters its physical and chemical properties, making it useful in various research applications. This compound is typically synthesized from 4-chlorobenzyl alcohol through oxidation processes and can further be oxidized to form 4-chlorobenzoic acid .

- Oxidation: It can be oxidized to yield 4-chlorobenzoic acid.

- Condensation Reactions: It reacts with malononitrile to form 4-chlorobenzylidenylmalononitrile.

- Amination: The compound can react with benzylamine to produce N-(4-chlorobenzylidenyl)benzylamine .

The synthesis of 4-Chlorobenzaldehyde-2,3,5,6-d4 typically involves the following methods:

- Deuterated Oxidation: Starting from deuterated 4-chlorobenzyl alcohol, oxidation can be achieved using oxidizing agents such as chromic acid or potassium permanganate.

- Deuteration Techniques: Deuterium labeling can be introduced through various synthetic routes that involve isotopic exchange or direct substitution methods .

The primary applications of 4-Chlorobenzaldehyde-2,3,5,6-d4 include:

- Isotope Labeling: Used in studies involving metabolic pathways and drug metabolism due to its stable isotope properties.

- Chemical Research: Serves as a precursor for synthesizing various organic compounds in laboratory settings.

- Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance spectroscopy for tracking reaction mechanisms .

Interaction studies involving 4-Chlorobenzaldehyde-2,3,5,6-d4 focus on its reactivity with biological molecules and other chemical species. These studies can reveal insights into how deuterated compounds behave differently from their hydrogen counterparts in biological systems. The unique isotopic composition may affect binding affinities and reaction rates during enzymatic processes .

Several compounds share structural similarities with 4-Chlorobenzaldehyde-2,3,5,6-d4. A comparison highlights their unique features:

| Compound Name | Chemical Formula | Notes |

|---|---|---|

| 4-Chlorobenzaldehyde | C₇H₅ClO | Parent compound without deuterium labeling. |

| Benzaldehyde | C₇H₆O | No chlorine substituent; serves as a baseline comparison. |

| 2-Chlorobenzaldehyde | C₇H₅ClO | Chlorine at a different position; affects reactivity. |

| 3-Chlorobenzaldehyde | C₇H₅ClO | Similar structure but different chlorine positioning. |

| Deuterated Benzaldehyde | C₇D₆O | Contains deuterium but lacks chlorine substituent. |

The uniqueness of 4-Chlorobenzaldehyde-2,3,5,6-d4 lies in its combination of chlorine substitution and deuterium labeling, which can significantly alter its chemical behavior and applications in research settings .

Traditional Synthetic Routes

Traditional synthesis of 4-chlorobenzaldehyde-2,3,5,6-d4 begins with halogen-exchange reactions. For example, 4-chlorotoluene undergoes chlorination at 160–180°C in the presence of initiators like peroxides to form p-chlorobenzyl chloride, followed by catalytic hydrolysis. Deuterium incorporation is achieved via H-D exchange using deuterated solvents or reagents. A common method involves reacting non-deuterated 4-chlorobenzaldehyde with D₂O under acidic conditions, selectively replacing hydrogens at the ortho and para positions.

Key reaction:

$$

\text{4-Chlorotoluene} + \text{Cl}2 \xrightarrow{\text{170°C}} \text{p-Chlorobenzyl chloride} \xrightarrow{\text{Hydrolysis}} \text{4-Chlorobenzaldehyde} \xrightarrow{\text{D}2\text{O}} \text{4-Chlorobenzaldehyde-2,3,5,6-d}_4

$$

This method yields 68–88% purity but requires post-synthetic purification via column chromatography.

Industrial-Scale Production Strategies

Industrial production scales traditional methods using continuous-flow reactors to optimize deuteration efficiency. For instance, deuterated aromatic solvents (e.g., deuterobenzene) and catalysts like palladium on barium sulfate facilitate large-scale H-D exchange. A patented approach involves refluxing 4-chlorobenzaldehyde with deuterium gas in the presence of quinoline-sulfur complexes, achieving 96.3% deuteration.

Process parameters:

Electrochemical Deuteration Techniques

Recent advances employ electrophotocatalysis for sustainable deuteration. Using N,N-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-bis(dicarboximide) as a catalyst and D₂O as the deuterium source, Birch-type reductions achieve >95% deuteration at ambient conditions. Electrochemical cells with magnesium anodes and carbon foam cathodes enable regioselective deuteration without over-reduction byproducts.

Advantages:

- Eliminates hazardous reagents (e.g., LiAlD₄)

- Operates at 1 mA current with solar energy compatibility

- Scalable to 8 mmol batches

Comparative Analysis of Synthetic Approaches

| Method | Yield | Deuteration (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Traditional H-D Exchange | 68% | 95–98 | 120–150 | Moderate |

| Industrial Catalytic | 85% | 96–98 | 90–110 | High |

| Electrochemical | 87% | 98–99 | 70–90 | Emerging |

Electrochemical methods are cost-effective but require specialized equipment, whereas industrial strategies balance yield and scalability.

The reductive deuteration of 4-Chlorobenzaldehyde-2,3,5,6-d4 involves several distinct mechanistic pathways that differ significantly from those of non-deuterated aromatic aldehydes [7]. The primary pathway involves N-heterocyclic carbene catalyzed hydrogen-deuterium exchange reactions, where the formyl carbon-hydrogen bond undergoes selective deuteration through Breslow intermediate formation [7] [8]. This process demonstrates remarkable efficiency with deuterium incorporation levels exceeding 95% under optimized conditions [7].

Electrochemical deuteration represents an emerging pathway for the synthesis of deuterated benzaldehyde derivatives, including 4-Chlorobenzaldehyde-2,3,5,6-d4 [33]. The mechanism involves deuterium ion transfer from deuterium oxide through a palladium-based cathode system, achieving high selectivity and Faradaic efficiency [33]. The process operates through a liquid diffusion cathode containing palladium with tunable electron deficiencies, enabling selective deuteration of the aldehyde functionality [33].

The β-oxidative pathway represents another significant route for benzaldehyde formation in biological systems, though its application to deuterated variants requires specialized enzymatic conditions [36]. This pathway involves a heterodimeric enzyme system that catalyzes the formation of benzaldehyde from benzoyl-coenzyme A precursors using nicotinamide adenine dinucleotide phosphate as a cofactor [36].

| Deuteration Method | Deuterium Source | Incorporation Rate | Selectivity |

|---|---|---|---|

| N-heterocyclic carbene catalysis | Deuterium oxide | >95% | High |

| Electrochemical reduction | Deuterium oxide | 72% | >99% |

| Enzymatic β-oxidation | Deuterated substrates | Variable | Moderate |

Kinetic Isotope Effects in Substrate Reactivity

The kinetic isotope effects observed in 4-Chlorobenzaldehyde-2,3,5,6-d4 reactions demonstrate significant deviations from classical predictions based on zero-point energy differences [9] [10]. Primary deuterium kinetic isotope effects for aldehyde reactions typically range from 1.38 to 5.26, depending on the specific reaction mechanism and conditions [16] [57]. Secondary deuterium isotope effects in benzaldehyde systems show values between 0.75 and 1.22, indicating substantial mechanistic sensitivity to isotopic substitution [18].

Experimental measurements of kinetic isotope effects for deuterated benzaldehyde reactions with nitrogen dioxide radicals reveal a kinetic isotope effect value of approximately 2.0, where the deuterated variant reacts at half the rate of the protiated compound [52] [54]. This observation supports a mechanism involving direct abstraction of the aldehydic hydrogen atom as the rate-determining step [52].

Temperature-dependent kinetic isotope effect studies demonstrate significant variation with thermal conditions [41]. At 283 Kelvin, experimental kinetic isotope effect values of 17.76 ± 0.2 have been observed, while at 300 Kelvin, values decrease to 12.2 ± 0.1 [41]. These temperature dependencies suggest tunneling contributions to the reaction mechanism at lower temperatures [41].

| Temperature (K) | Experimental KIE | Classical Theory | Quantum Tunneling |

|---|---|---|---|

| 283 | 17.76 ± 0.2 | 4.5 | 18.7 |

| 293 | 14.42 ± 0.25 | 4.3 | 14.9 |

| 300 | 12.2 ± 0.1 | 4.1 | 12.9 |

The inverse secondary kinetic isotope effects observed in certain benzaldehyde reactions range from 0.75 to 0.95, suggesting transition states with substantial carbon-carbon bond formation rather than single-electron transfer mechanisms [18]. These effects provide crucial mechanistic information for distinguishing between different reaction pathways in deuterated aromatic aldehyde chemistry [18].

Theoretical Modeling of Transition States

Density functional theory calculations for deuterated benzaldehyde systems require careful consideration of basis set selection and solvation effects to achieve accurate kinetic isotope effect predictions [17] [45]. Triple-zeta or quadruple-zeta quality basis sets with dispersion corrections provide the most reliable results for transition state modeling [17] [45]. Continuum solvation models using smoothed reaction cavities are essential for accurate geometry optimization and normal coordinate analysis [17].

The theoretical modeling of 4-Chlorobenzaldehyde-2,3,5,6-d4 transition states reveals distinct electronic configurations compared to non-deuterated analogs [20]. Time-dependent density functional theory calculations predict altered intersystem crossing rates and phosphorescence properties due to the chlorine substituent and deuterium incorporation [20]. The calculations indicate that deuteration affects both the spin-orbit coupling matrix elements and energy barriers for electronic transitions [20].

Computational studies of deuterated aldehyde reactions demonstrate that the second hydrogenation step represents the rate-determining step with an energy barrier of 0.067 electron volts [33]. This barrier is significantly lower than that of deuterium evolution reactions, explaining the high selectivity observed in electrochemical deuteration processes [33]. The computational results align well with experimental observations of Faradaic efficiency and product selectivity [33].

Artificial force-induced reaction methods combined with density functional theory have been employed to identify key transition states in deuterated benzaldehyde chemistry [50]. These calculations reveal multiple thermodynamically stable coordination complexes where high-spin quintet states represent the ground state configuration [50]. The multicomponent artificial force-induced reaction approach successfully identifies carbon-carbon bond formation transition states critical for understanding reaction selectivity [50].

| Calculation Method | Basis Set | Energy Barrier (eV) | Accuracy |

|---|---|---|---|

| B3LYP-D3 | 6-31G(d) | 0.067 | High |

| M06-2X | 6-31+G(d,p) | 0.089 | Moderate |

| PBE0 | cc-pVTZ | 0.071 | High |

Mechanistic Insights from In Situ Spectroscopic Studies

In situ attenuated total reflectance surface-enhanced infrared absorption spectroscopy provides direct evidence for the deuteration mechanism of 4-Chlorobenzaldehyde-2,3,5,6-d4 [33]. The spectroscopic data reveal decreasing intensity of the carbon-oxygen double bond stretch at 1704 inverse centimeters with increasing applied voltage, concurrent with increasing signals for oxygen-deuterium groups at 2502 inverse centimeters [33]. These observations confirm the direct addition mechanism of deuterium to the aldehyde functionality [33].

Nuclear magnetic resonance spectroscopy of 4-Chlorobenzaldehyde-2,3,5,6-d4 shows characteristic chemical shift patterns that distinguish it from non-deuterated analogs [32] [37]. The aldehyde proton appears as a singlet at approximately 9.98 parts per million in deuterated chloroform, while the aromatic protons show typical coupling patterns modified by deuterium substitution [32]. Carbon-13 nuclear magnetic resonance spectra reveal isotopic shifts in carbon chemical shifts due to neighboring deuterium atoms [32].

High-pressure in situ transmission infrared and nuclear magnetic resonance spectroscopy studies of related deuterated systems demonstrate the formation of stable catalyst-substrate complexes during deuteration reactions [26]. These studies identify eighteen-valence electron resting state complexes as the dominant species during catalytic deuteration processes [26]. The spectroscopic evidence supports dissociative mechanisms involving ligand coordination changes during the catalytic cycle [26].

Mass spectrometry analysis of 4-Chlorobenzaldehyde-2,3,5,6-d4 provides definitive confirmation of deuterium incorporation patterns [1] [3]. The molecular ion peak appears at mass-to-charge ratio 144.59, representing a mass shift of +4 compared to the non-deuterated compound [1]. Fragmentation patterns in electron impact mass spectrometry show characteristic losses consistent with the deuterated aromatic ring structure [1].

| Spectroscopic Method | Key Observation | Chemical Shift/Frequency | Diagnostic Value |

|---|---|---|---|

| 1H NMR | Aldehyde proton | 9.98 ppm | Structure confirmation |

| IR | C=O stretch | 1704 cm⁻¹ | Functional group identification |

| MS | Molecular ion | m/z 144.59 | Deuterium content |

| ¹³C NMR | Aromatic carbons | 128-134 ppm | Substitution pattern |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant